An In-depth Technical Guide to DMT-Biotin-TEG-Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
An In-depth Technical Guide to DMT-Biotin-TEG-Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
This guide provides a comprehensive overview of DMT-Biotin-TEG-Phosphoramidite, a critical reagent for the incorporation of biotin into synthetic oligonucleotides. We will delve into its chemical structure, molecular properties, and the rationale behind its design. Furthermore, this guide will offer a detailed, field-proven protocol for its use in automated DNA/RNA synthesis, underpinned by an understanding of the chemical principles at play.
Introduction: The Significance of Biotin Labeling
Biotin (Vitamin H) exhibits an extraordinarily high affinity for streptavidin and avidin, forming one of the strongest known non-covalent biological interactions. This robust and specific binding is widely exploited in molecular biology for the detection, purification, and immobilization of nucleic acids, proteins, and other biomolecules. Biotinylated oligonucleotides are indispensable tools for a multitude of applications, including:
-
Nucleic Acid Probes: For use in various hybridization assays such as Southern and Northern blotting, in situ hybridization, and microarray analysis.
-
Affinity Purification: Enabling the isolation of DNA or RNA binding proteins and other interacting molecules.[1]
-
Diagnostics: Forming the basis of numerous diagnostic assays, including ELISA-based methods.[2][3]
-
Biomolecule Immobilization: For the attachment of oligonucleotides to solid supports like magnetic beads or microplates.[1]
The introduction of biotin onto a synthetic oligonucleotide is most efficiently achieved during solid-phase synthesis using a phosphoramidite derivative of biotin. DMT-Biotin-TEG-Phosphoramidite is a state-of-the-art reagent designed for this purpose, offering distinct advantages over simpler biotin phosphoramidites.
Deconstructing DMT-Biotin-TEG-Phosphoramidite: Chemical Structure and Properties
The efficacy of DMT-Biotin-TEG-Phosphoramidite stems from the synergistic function of its four key chemical moieties: the 4,4'-dimethoxytrityl (DMT) group, the biotin molecule, the triethylene glycol (TEG) spacer, and the phosphoramidite group.
Chemical Structure
The systematic IUPAC name for DMT-Biotin-TEG-Phosphoramidite is 1-Dimethoxytrityloxy-3-O-(N-biotinyl-3-aminopropyl)-triethyleneglycolyl-glyceryl-2-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite.[][5]
Below is a DOT language script to generate a simplified 2D representation of the chemical structure, highlighting the key functional groups.
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DMT Group (4,4'-dimethoxytrityl): This acid-labile protecting group is attached to the primary hydroxyl group of the glyceryl backbone.[6] Its presence is crucial for several reasons:
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It prevents unwanted side reactions at this position during oligonucleotide synthesis.[7]
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The orange color of the trityl cation released upon acid treatment allows for real-time monitoring of coupling efficiency.
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Its hydrophobicity facilitates the purification of the final biotinylated oligonucleotide by reversed-phase high-performance liquid chromatography (RP-HPLC) or cartridge methods.[6][8]
-
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Biotin: This is the functional group that imparts the high-affinity binding to streptavidin and avidin.
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TEG Spacer (Triethylene Glycol): This 15-atom spacer arm is a key feature of this reagent.[6][9] It connects the biotin molecule to the phosphoramidite linkage. The hydrophilic and flexible nature of the TEG spacer minimizes steric hindrance between the bulky biotin molecule and the oligonucleotide.[1][2] This spatial separation ensures that the biotin is readily accessible for binding to streptavidin, which is particularly important when the biotinylated oligonucleotide is hybridized to a target nucleic acid or bound to another protein.[1]
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Phosphoramidite Group: This is the reactive moiety that enables the coupling of the entire molecule to the 5'-hydroxyl group of the growing oligonucleotide chain during solid-phase synthesis. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a cyanoethyl group. The diisopropylamino group is a leaving group during the coupling reaction, while the cyanoethyl group protects the phosphite triester from unwanted oxidation and is removed during the final deprotection step.
Molecular Weight and Formula
The molecular properties of DMT-Biotin-TEG-Phosphoramidite are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅₂H₇₆N₅O₁₁PS | [][5][10][11] |
| Molecular Weight | 1010.24 g/mol | [][5][10][11] |
| CAS Number | 198080-44-3 | [5][10] |
| Appearance | White to off-white solid/foam | [][11][12] |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | [6][11] |
Experimental Protocol: Incorporation of Biotin into Oligonucleotides
The following is a generalized protocol for the use of DMT-Biotin-TEG-Phosphoramidite in automated oligonucleotide synthesis. It is assumed that the user is familiar with the operation of a standard DNA/RNA synthesizer.
Reagent Preparation
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Dissolution: Dissolve the DMT-Biotin-TEG-Phosphoramidite in anhydrous acetonitrile to the recommended concentration for your synthesizer (typically 0.1 M). Ensure the acetonitrile is of high quality with low water content to prevent hydrolysis of the phosphoramidite.
-
Installation: Install the vial containing the dissolved phosphoramidite on a designated port on the synthesizer.
Synthesis Cycle
The incorporation of DMT-Biotin-TEG-Phosphoramidite follows the standard phosphoramidite chemistry cycle. The key step that requires optimization is the coupling time.
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Deblocking: The DMT group of the terminal nucleotide on the solid support is removed by treatment with an acid (e.g., trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group for the subsequent coupling reaction.
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Coupling: The dissolved DMT-Biotin-TEG-Phosphoramidite is delivered to the synthesis column along with an activator (e.g., tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI)). The activator protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of failure sequences (oligonucleotides with internal deletions).
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Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine solution).
This cycle is repeated for each subsequent nucleotide addition. For 5'-biotinylation, the DMT-Biotin-TEG-Phosphoramidite is added in the final coupling step. It can also be incorporated internally by replacing a standard nucleoside phosphoramidite in the desired cycle.[13]
Cleavage and Deprotection
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Cleavage from Solid Support: After the synthesis is complete, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Removal of Protecting Groups: The same basic solution also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.
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Trustworthiness Note: It is advisable to perform the synthesis with the final DMT group left on ("DMT-on").[6] The 1,2-diol arrangement in the glyceryl backbone can be susceptible to cleavage during deprotection.[2][13] Keeping the DMT group on until after deprotection minimizes this side reaction and preserves the yield of the biotinylated product.[2][6]
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Purification
The final DMT-on oligonucleotide can be readily purified from non-DMT-containing failure sequences using reversed-phase purification methods (cartridge or HPLC). The hydrophobic DMT group causes the desired product to be retained more strongly on the reversed-phase matrix. After elution of the failure sequences, the purified DMT-on oligonucleotide is collected, and the DMT group is then removed by treatment with a mild acid (e.g., 80% acetic acid).
Conclusion
DMT-Biotin-TEG-Phosphoramidite is a highly effective and versatile reagent for the incorporation of biotin into synthetic oligonucleotides. Its well-thought-out design, particularly the inclusion of a long, flexible TEG spacer and a DMT group for purification, addresses key challenges in the synthesis and application of biotinylated probes. By understanding the chemical principles behind its structure and function, researchers can confidently and efficiently produce high-quality biotin-labeled oligonucleotides for a wide array of demanding applications in research, diagnostics, and drug development.
References
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Primetech. (n.d.). DMT-Biotin phosphoramidite. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 5-13: BioTEG - The Ultimate Biotin Phosphoramidite. Retrieved from [Link]
-
BIONEER. (n.d.). Biotin-TEG phosphoramidite (0.25 g). Retrieved from [Link]
-
Glen Research. (n.d.). BiotinTEG Phosphoramidite. Retrieved from [Link]
-
Cambio. (n.d.). Biotin Phosphoramidite - Oligo Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 4-15: Biotin Phosphoramidites. Retrieved from [Link]
-
Van Acker, K., et al. (2013). Impact of spacers on the hybridization efficiency of mixed self-assembled DNA/alkanethiol films. ResearchGate. Retrieved from [Link]
-
Sun, S., & Doudna, J. A. (2019). Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. PMC. Retrieved from [Link]
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- 5. documents.thermofisher.com [documents.thermofisher.com]
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